

1-(2-phenoxyphenyl)methanamine hydrochloride

CAS 31963-35-6 properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

1-(2-

Compound Name: **PHENOXYPHENYL)METHANAMI**
NE hydrochloride

Cat. No.: **B1591273**

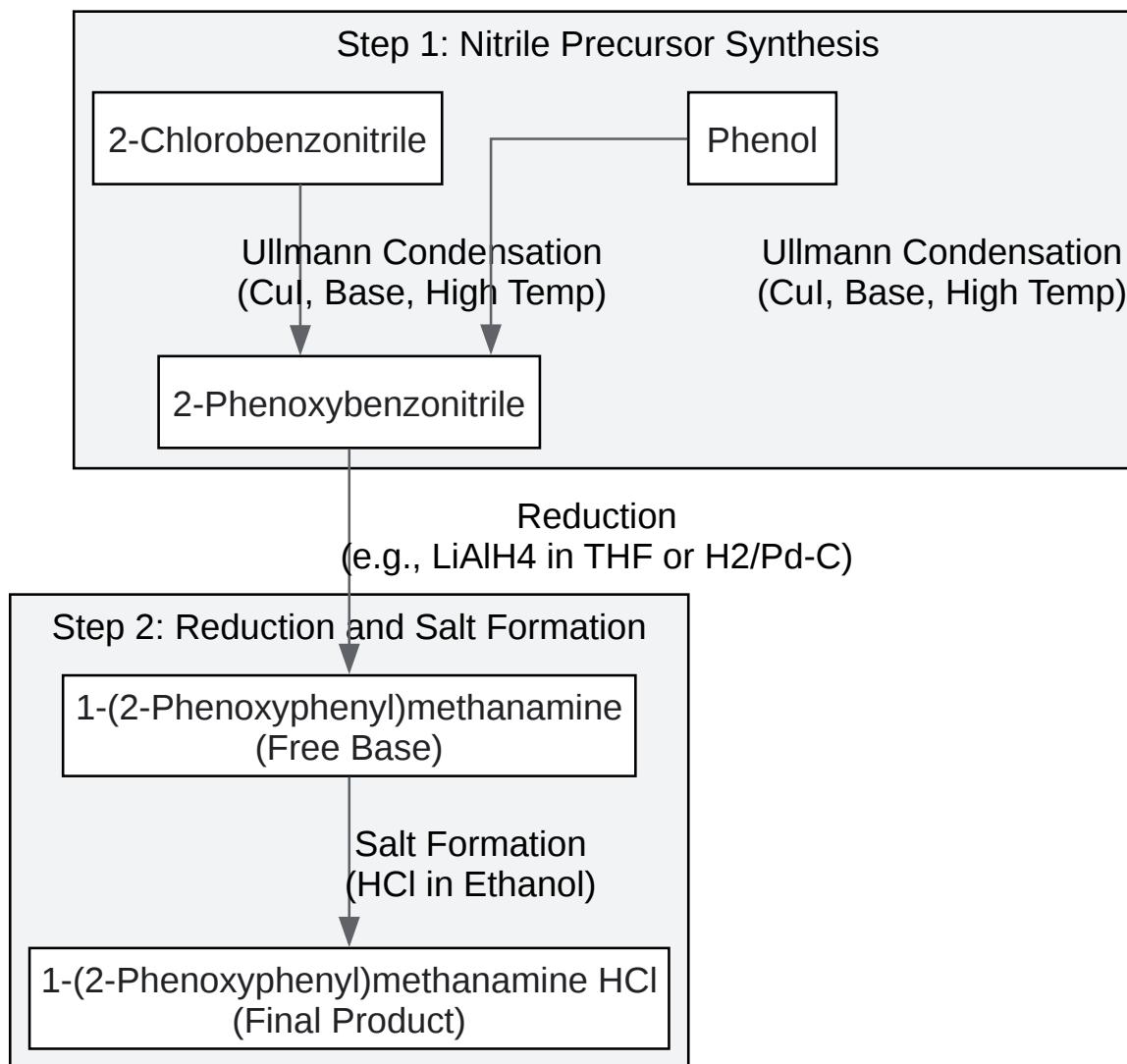
[Get Quote](#)

An In-depth Technical Guide to **1-(2-phenoxyphenyl)methanamine hydrochloride** (CAS 31963-35-6)

Introduction: A Versatile Moiety in Modern Chemistry

1-(2-phenoxyphenyl)methanamine hydrochloride, identified by CAS Number 31963-35-6, is a primary amine hydrochloride salt featuring a distinctive diphenyl ether scaffold. This compound has emerged as a crucial intermediate and building block in various scientific domains. Its structural features make it particularly valuable in pharmaceutical research, where the diphenyl ether core is a well-recognized pharmacophore in numerous biologically active molecules.^[1] Primarily, it serves as a key starting material in the synthesis of novel therapeutic agents, especially those targeting neurological and psychiatric disorders.^{[1][2]} Beyond its role in medicinal chemistry, its reactivity and stability make it a useful component in broader organic synthesis for the construction of complex molecular architectures.^[1] This guide offers a comprehensive technical overview of its properties, a plausible synthetic pathway, analytical characterization methods, and key applications, providing researchers and drug development professionals with a foundational understanding of this important chemical entity.

Core Physicochemical Properties


The fundamental properties of **1-(2-phenoxyphenyl)methanamine hydrochloride** are summarized below. This data is essential for its handling, characterization, and application in experimental design.

Property	Value	Reference(s)
CAS Number	31963-35-6	[3][4][5][6][7]
Molecular Formula	C13H14CINO	[3][4][5][7][8]
Molecular Weight	235.71 g/mol	[3][4][7][8]
IUPAC Name	(2-phenoxyphenyl)methanamine; hydrochloride	[2][4][7]
Synonyms	2-Phenoxybenzylamine hydrochloride	[1][7]
Appearance	Off-white solid	[9]
Melting Point	220-224 °C	[4]
Solubility	Soluble in water	[10]
Purity	Typically supplied at ≥95% or ≥97%	[4][7][9]
InChI Key	USRYZTSPSJXQFU-UHFFFAOYSA-N	[2][4][5][7]
Canonical SMILES	C1=CC=C(C=C1)OC2=CC=C C=C2CN.Cl	[2][7]

Synthetic Pathway and Methodologies

While specific proprietary synthesis methods may vary, a logical and common route to **1-(2-phenoxyphenyl)methanamine hydrochloride** involves a two-step process: the synthesis of the nitrile precursor, 2-phenoxybenzonitrile, followed by its chemical reduction to the primary amine and subsequent salt formation.

Proposed Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of 1-(2-phenoxyphenyl)methanamine HCl.

Experimental Protocol: A Field-Proven Approach

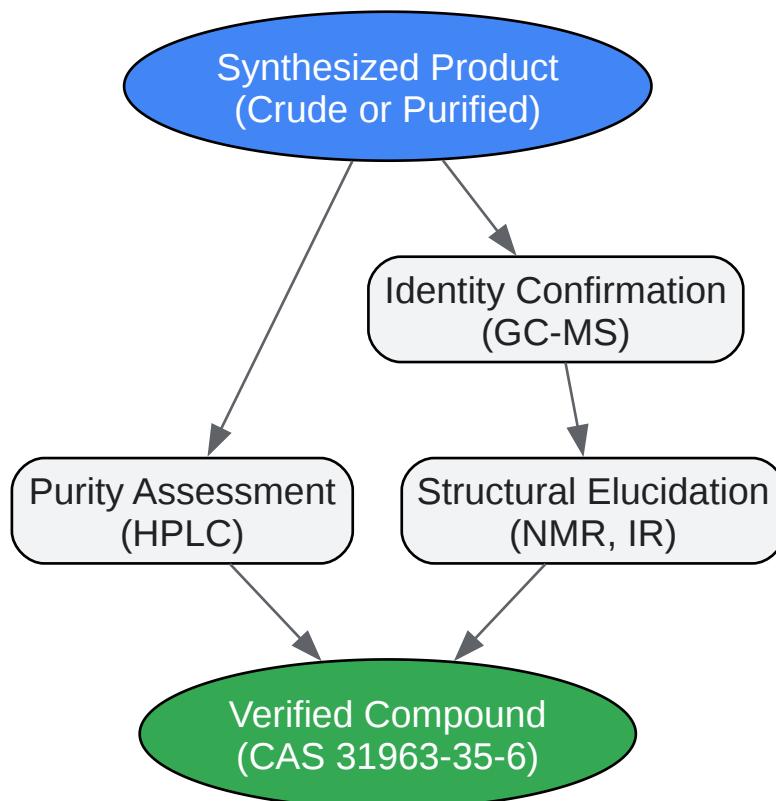
The following protocol describes a robust method for the synthesis, grounded in established organic chemistry principles.

Part 1: Synthesis of 2-Phenoxybenzonitrile (Nitrile Precursor)

- **Rationale:** The Ullmann condensation is a classic and effective method for forming diaryl ether linkages, which constitute the core of the target molecule. A copper(I) catalyst is employed to facilitate the coupling between the aryl halide and the phenol. A high-boiling polar aprotic solvent like DMF or DMSO is chosen to ensure the reactants remain in solution at the required high temperatures.
- **Methodology:**
 - To a dry, three-necked flask equipped with a reflux condenser and a magnetic stirrer, add phenol (1.0 eq), 2-chlorobenzonitrile (1.05 eq), potassium carbonate (K_2CO_3 , 2.0 eq) as the base, and copper(I) iodide (CuI , 0.1 eq) as the catalyst.
 - Add anhydrous N,N-dimethylformamide (DMF) to the flask.
 - Heat the reaction mixture to 140-150 °C and maintain vigorous stirring for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
 - Upon completion, cool the mixture to room temperature and pour it into a large volume of cold water.
 - Extract the aqueous mixture with ethyl acetate (3x).
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure.
 - Purify the crude product via column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure 2-phenoxybenzonitrile.

Part 2: Reduction of 2-Phenoxybenzonitrile and Hydrochloride Salt Formation

- **Rationale:** The reduction of the nitrile functional group is a critical step to form the primary amine. Lithium aluminum hydride ($LiAlH_4$) is a powerful reducing agent well-suited for this transformation. The reaction is performed in an anhydrous ether solvent like THF under an inert atmosphere to prevent quenching of the highly reactive $LiAlH_4$. The final step involves protonation of the synthesized free-base amine with hydrochloric acid to form the stable, crystalline hydrochloride salt, which is often easier to handle, purify, and store.[11]


- Methodology:

- Prepare a suspension of lithium aluminum hydride (LiAlH4, 1.5 eq) in anhydrous tetrahydrofuran (THF) in a dry flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C in an ice bath.
- Dissolve 2-phenoxybenzonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH4 suspension with stirring.
- After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours until TLC analysis indicates the complete consumption of the starting material.
- Cool the reaction back to 0 °C and carefully quench the excess LiAlH4 by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
- Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or ethyl acetate.
- Combine the filtrates and concentrate under reduced pressure to obtain the crude 1-(2-phenoxyphenyl)methanamine free base.
- Dissolve the crude amine in a minimal amount of ethanol or diethyl ether.
- Slowly add a solution of concentrated hydrochloric acid or HCl gas dissolved in an appropriate solvent dropwise with stirring until the solution becomes acidic (pH ~1-2).
- The hydrochloride salt will precipitate. Cool the mixture in an ice bath to maximize precipitation.
- Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield **1-(2-phenoxyphenyl)methanamine hydrochloride**.

Analytical Characterization and Quality Control

Confirming the identity, purity, and structure of the synthesized compound is paramount. A multi-technique approach ensures a comprehensive and trustworthy characterization.

Standard Analytical Workflow

[Click to download full resolution via product page](#)

Caption: A typical workflow for the analytical validation of the final product.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

- Rationale: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.^[12] It provides information on both the retention time (a characteristic of the compound under specific conditions) and the mass spectrum (a molecular fingerprint), allowing for unambiguous identification.
- Methodology:
 - Sample Preparation: Accurately weigh and dissolve a small amount of **1-(2-phenoxyphenyl)methanamine hydrochloride** in a suitable solvent, such as methanol or dichloromethane, to a final concentration of approximately 1 mg/mL.

- Instrumentation: Utilize a GC-MS system equipped with a capillary column suitable for amine analysis (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm i.d.).
- GC Conditions (Example):
 - Injector Temperature: 260 °C
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Injection Volume: 1 µL with a split ratio of 20:1.
 - Oven Temperature Program: Start at 60 °C (hold for 1 min), ramp at 15 °C/min to 280 °C (hold for 5 min).[12]
- MS Conditions (Example):
 - Ion Source Temperature: 230 °C
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
- Data Analysis: Analyze the resulting chromatogram to determine the retention time of the main peak. Examine the mass spectrum of this peak and compare it to a reference library or theoretical fragmentation pattern to confirm the identity of 1-(2-phenoxyphenyl)methanamine. The purity can be estimated by the relative area of the main peak.

Applications and Field-Proven Insights

The utility of **1-(2-phenoxyphenyl)methanamine hydrochloride** is diverse, spanning multiple areas of chemical and biological research.

- Pharmaceutical Development: This compound is a highly valued intermediate.[1] The diphenyl ether structure is a privileged scaffold found in many FDA-approved drugs. Its presence often confers favorable pharmacokinetic properties. Researchers utilize this amine as a starting point for building more complex molecules to explore structure-activity relationships (SAR) for targets in the central nervous system.[1][2]

- Biochemical Research: In a laboratory setting, it can be used as a reference compound or as a tool to probe the binding sites of enzymes and receptors.[1][2] Its defined structure allows scientists to investigate how the phenoxybenzyl moiety interacts with biological targets.
- Material Science and Cosmetics: Some commercial suppliers note its potential use in formulating specialty polymers and coatings, where it may enhance durability.[2] Additionally, its potential antioxidant properties have led to its inclusion in some cosmetic formulations.[1][2][9]
- Analytical Chemistry: Due to its stability as a hydrochloride salt, it can serve as a reliable analytical standard for the development and validation of chromatographic methods (e.g., HPLC, GC) for quantifying related compounds in complex matrices.[1][2]

Safety, Handling, and Storage

Adherence to safety protocols is essential when working with this chemical. The following information is synthesized from available Safety Data Sheets (SDS).[10]

- Hazard Identification:
 - GHS Pictogram: GHS07 (Harmful/Irritant)[4]
 - Signal Word: Warning[4][13]
 - Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4]
- Handling and Personal Protective Equipment (PPE):
 - Use only in a well-ventilated area, preferably a chemical fume hood.[10]
 - Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[4][10]
 - Avoid breathing dust.[4] Wash hands thoroughly after handling.
- Storage:

- Store in a cool, dry, and well-ventilated place.[[10](#)]
- Keep the container tightly closed and store locked up.[[10](#)]
- Store away from incompatible materials such as strong oxidizing agents and strong acids. [[10](#)]

- First Aid Measures:
 - If Swallowed: Rinse mouth and call a POISON CENTER or doctor immediately.[[4](#)]
 - If on Skin: Wash with plenty of soap and water. If irritation persists, seek medical attention. [[10](#)]
 - If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[[4](#)] [[10](#)]
 - If Inhaled: Move the person to fresh air. Call a POISON CENTER or doctor if you feel unwell.[[10](#)]

References

- 1-(2-Phenoxyphenyl)methanamine, HCl - ChemBK. ChemBK.
- **1-(2-Phenoxyphenyl)methanamine hydrochloride**. CIL.
- 31963-35-6 | MFCD08271962 | **1-(2-Phenoxyphenyl)methanamine hydrochloride** | AA Blocks. AABlocks.
- 31963-35-6|**1-(2-Phenoxyphenyl)methanamine hydrochloride** ChemSRC.
- 1-(2-fluoro-6-phenoxyphenyl)-N-methylmethanamine hydrochloride | C14H15ClFNO | CID 53415986 - PubChem. National Center for Biotechnology Information.
- **1-(2-Phenoxyphenyl)methanamine hydrochloride** | 31963-35-6 - J&K Scientific. J&K Scientific LLC.
- Material Safety Data Sheet - Cole-Parmer. Cole-Parmer.
- **1-(2-Phenoxyphenyl)methanamine hydrochloride**, 97%, Thermo Scientific 250 mg. Fisher Scientific.
- p-METHOXYPHENYLACETONITRILE - Organic Syntheses Procedure. Organic Syntheses.
- Analytical Methods - RSC Publishing. Royal Society of Chemistry.
- 1-(4-(4-Methylphenoxy)phenyl)methanamine--hydrogen chloride (1/1) - PubChem. National Center for Biotechnology Information.

- Methods of Degrading Acetonitrile Waste Sustainably - National Association of Clean Air Agencies. NACAA.
- CN102887830A - Preparation method of phenoxybenzamine hydrochloride - Google Patents. Google Patents.
- CN102267917B - Method for synthesizing methoxyphenamine hydrochloride - Google Patents. Google Patents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. chembk.com [chembk.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. aablocks.com [aablocks.com]
- 6. 31963-35-6 | 1-(2-Phenoxyphenyl)methanamine hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]
- 7. 1-(2-Phenoxyphenyl)methanamine hydrochloride, ≥97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 8. AB223714 | CAS 31963-35-6 – abcr Gute Chemie [abcr.com]
- 9. chemimpex.com [chemimpex.com]
- 10. fishersci.com [fishersci.com]
- 11. CN102267917B - Method for synthesizing methoxyphenamine hydrochloride - Google Patents [patents.google.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. labsolu.ca [labsolu.ca]
- To cite this document: BenchChem. [1-(2-phenoxyphenyl)methanamine hydrochloride CAS 31963-35-6 properties]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1591273#1-2-phenoxyphenyl-methanamine-hydrochloride-cas-31963-35-6-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com